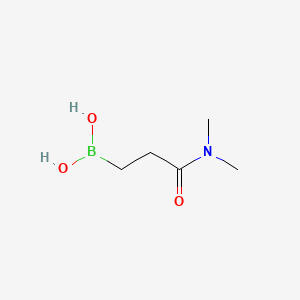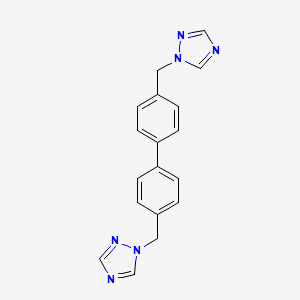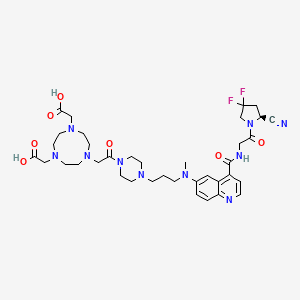
Psma-bch
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein that is highly expressed in prostate cancer cells. PSMA-BCH is a compound that targets PSMA and is used in positron emission tomography (PET) imaging for the detection and monitoring of prostate cancer. This compound has shown high specificity and stability, making it a valuable tool in the diagnosis and treatment of prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: PSMA-BCH can be synthesized by reacting this compound precursor with aluminum chloride and potassium biphthalate in the presence of no-carrier-added fluorine-18. The reaction is carried out at 110°C for 15 minutes. The product is then purified using a Sep-Pak Light C18 column and filtered through a 0.22 μm sterile filter to obtain Al-18F-PSMA-BCH .
Industrial Production Methods: The industrial production of this compound involves the same synthetic route as described above but on a larger scale. The process is optimized to ensure high radiochemical yield and purity. Automated synthesis methods are being developed to streamline the production process and ensure consistency in the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: PSMA-BCH primarily undergoes binding reactions with PSMA-expressing cells. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include this compound precursor, aluminum chloride, potassium biphthalate, and no-carrier-added fluorine-18. The reaction conditions involve heating the mixture at 110°C for 15 minutes .
Major Products Formed: The major product formed from the synthesis of this compound is Al-18F-PSMA-BCH, which is used for PET imaging of prostate cancer .
Aplicaciones Científicas De Investigación
PSMA-BCH has several scientific research applications, particularly in the field of medical imaging. It is used in PET imaging to detect and monitor prostate cancer. The compound has shown high specificity for PSMA-expressing cells, making it a valuable tool for identifying tumor lesions and guiding targeted biopsies . Additionally, this compound is being investigated for its potential use in other types of cancer that express PSMA, as well as in the development of new radiopharmaceuticals .
Mecanismo De Acción
PSMA-BCH exerts its effects by binding to PSMA, which is overexpressed in prostate cancer cells. The binding affinity of this compound to PSMA is high, with a dissociation constant (Kd) of 2.90 ± 0.83 nM . Once bound, this compound is internalized by the cancer cells, allowing for the accumulation of radioactivity within the tumor. This accumulation can be detected using PET imaging, providing a clear visualization of the tumor .
Comparación Con Compuestos Similares
PSMA-BCH is similar to other PSMA-targeted radiopharmaceuticals, such as PSMA-617 and PSMA-11. this compound has shown lower uptake in the liver compared to PSMA-617, which may result in better imaging quality and reduced background noise . Additionally, this compound has demonstrated high stability and specificity, making it a promising candidate for further development and clinical use .
List of Similar Compounds:- PSMA-617
- PSMA-11
- PSMA-NF
- PSMA-FAP heterodimers
This compound stands out due to its high specificity, stability, and lower liver uptake, making it a valuable tool in the diagnosis and treatment of prostate cancer.
Propiedades
Fórmula molecular |
C45H64N8O14 |
|---|---|
Peso molecular |
941.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(1S)-5-[[(2S)-2-[[4-[[[2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C45H64N8O14/c54-37(26-51-17-19-52(27-39(57)58)21-22-53(20-18-51)28-40(59)60)47-25-29-8-12-32(13-9-29)41(61)48-36(24-30-10-11-31-5-1-2-6-33(31)23-30)42(62)46-16-4-3-7-34(43(63)64)49-45(67)50-35(44(65)66)14-15-38(55)56/h1-2,5-6,10-11,23,29,32,34-36H,3-4,7-9,12-22,24-28H2,(H,46,62)(H,47,54)(H,48,61)(H,55,56)(H,57,58)(H,59,60)(H,63,64)(H,65,66)(H2,49,50,67)/t29?,32?,34-,35-,36-/m0/s1 |
Clave InChI |
RNAPMUOYIJWPGN-WLZYSWRGSA-N |
SMILES isomérico |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





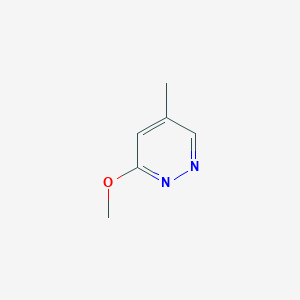
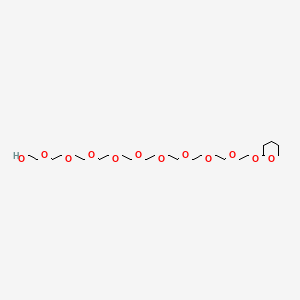


![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)

